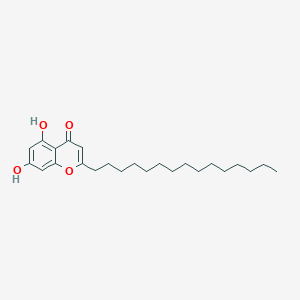
5,7-Dihydroxy-2-pentadecylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dihydroxy-2-pentadecylchromen-4-one: is a chemical compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of two hydroxyl groups at positions 5 and 7, and a pentadecyl chain at position 2 of the chromen-4-one structure. It is known for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-2-pentadecylchromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the use of resorcinol and a long-chain aldehyde in the presence of a catalyst to form the chromen-4-one core structure. The reaction conditions often involve heating and the use of solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dihydroxy-2-pentadecylchromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chromen-4-one core can be reduced to form chroman derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of chroman derivatives.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-2-pentadecylchromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
- 5,7-Dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one
- 2-Phenyl-4H-chromen-4-one derivatives
Comparison: 5,7-Dihydroxy-2-pentadecylchromen-4-one is unique due to its long pentadecyl chain, which can influence its solubility and interaction with biological membranes. This structural feature may enhance its bioavailability and effectiveness compared to other chromen-4-one derivatives.
Properties
CAS No. |
82513-78-8 |
|---|---|
Molecular Formula |
C24H36O4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-pentadecylchromen-4-one |
InChI |
InChI=1S/C24H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-18-22(27)24-21(26)16-19(25)17-23(24)28-20/h16-18,25-26H,2-15H2,1H3 |
InChI Key |
ASOPTATVXGFPQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=O)C2=C(C=C(C=C2O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















